molecular formula C8H15N3 B11735641 [(1-methyl-1H-pyrazol-5-yl)methyl](propyl)amine

[(1-methyl-1H-pyrazol-5-yl)methyl](propyl)amine

Cat. No.: B11735641
M. Wt: 153.22 g/mol
InChI Key: YJFFINGBGQTLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-pyrazol-5-yl)methylamine: is a chemical compound with the molecular formula C8H16ClN3 and a molecular weight of 189.69 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or the amine group .

Scientific Research Applications

Chemistry: (1-methyl-1H-pyrazol-5-yl)methylamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets. It is also used in the development of bioactive molecules with potential therapeutic applications .

Medicine: Its derivatives have been investigated for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: (1-methyl-1H-pyrazol-5-yl)methylamine is unique due to the presence of both a pyrazole ring and a propylamine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H15N3/c1-3-5-9-7-8-4-6-10-11(8)2/h4,6,9H,3,5,7H2,1-2H3

InChI Key

YJFFINGBGQTLLE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.